molecular formula C11H14O3 B13525860 3-Hydroxy-4-phenylpentanoic acid

3-Hydroxy-4-phenylpentanoic acid

Cat. No.: B13525860
M. Wt: 194.23 g/mol
InChI Key: ZGBWSCFYDBXYOD-UHFFFAOYSA-N
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Description

3-Hydroxy-4-phenylpentanoic acid is an organic compound with the molecular formula C11H14O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-phenylpentanoic acid can be synthesized through several methods. One common approach involves the enantioseparation of racemic mixtures of hydroxycarboxylic acids via diastereomeric salt formation. For instance, racemic 3-hydroxy-4-phenylbutanoic acid can be resolved using resolving agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine . The process involves the formation of less-soluble diastereomeric salts, which can be crystallized to yield pure enantiomers.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar enantioseparation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-phenylpentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-Hydroxy-4-phenylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-4-phenylpentanoic acid is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and biological activity

Biological Activity

3-Hydroxy-4-phenylpentanoic acid (Ahppa) is a compound that has garnered attention for its diverse biological activities, particularly in the context of protease inhibition and potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C11H14O3C_{11}H_{14}O_3 and a CID of 22950001, features a unique structure that contributes to its biological properties. The presence of a hydroxyl group and a phenyl ring enhances its interactions with biological targets, particularly enzymes involved in disease processes.

Biological Activities

1. Protease Inhibition

Ahppa has been identified as a component in several protease inhibitors. Notably, stictamide A, which contains the Ahppa moiety, has shown significant inhibitory activity against matrix metalloproteinase-12 (MMP12) with an IC50 value of 2.3 µM. This inhibition is crucial as MMP12 is implicated in various pathological conditions, including cancer metastasis .

Table 1: Inhibition Profile of Stictamide A against Proteases

ProteaseIC50 (µM)
MMP122.3
MMP237
MMP965
Trypsin>100
Chymotrypsin>100
BACE1>100

The selectivity of stictamide A against other proteases indicates its potential as a therapeutic agent in treating conditions where MMP12 plays a critical role .

2. Anticancer Activity

Research has demonstrated that compounds containing the Ahppa structure exhibit anticancer properties. For instance, in vitro studies have shown that stictamide A significantly reduces invasion in human glioma cell lines (U87MG), suggesting that it may interfere with cancer cell migration and invasion mechanisms .

3. Metabolism and Excretion

The metabolism of phenolic compounds, including Ahppa, has been studied extensively. In humans and animal models, metabolites such as hippuric acid are formed through the conjugation of Ahppa with glycine, indicating its bioavailability and potential systemic effects after ingestion .

Table 2: Metabolites of this compound

MetaboliteObserved Concentration (µmol/L)
Hippuric AcidDominant metabolite
Cinnamoyl-GlycineTrace amounts
Benzoyl-Glucuronic Acid14% excretion in liver cirrhosis

Case Studies

Case Study 1: Stictamide A in Glioma Treatment

In a study focusing on glioma treatment, stictamide A was administered to U87MG cells. The results indicated a significant reduction in cell invasion at concentrations that did not affect cell viability, reinforcing its potential as an anti-invasive agent in glioma therapy .

Case Study 2: Metabolism in Rats

In animal studies involving rats dosed with labeled Ahppa derivatives, researchers observed the excretion patterns of metabolites such as hippuric acid and traces of benzoic acid. These findings provide insights into the metabolic pathways and bioavailability of Ahppa when introduced into biological systems .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-hydroxy-4-phenylpentanoic acid

InChI

InChI=1S/C11H14O3/c1-8(10(12)7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14)

InChI Key

ZGBWSCFYDBXYOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(CC(=O)O)O

Origin of Product

United States

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